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Compound of Interest

Compound Name: Cyclocommunol

Cat. No.: B180364 Get Quote

An In-depth Examination of the Chemical Structure, Biological Activity, and Mechanisms of a

Promising Natural Product

Introduction
Cyclocommunol, a prenylated flavonoid predominantly isolated from species of the Artocarpus

genus, such as the breadfruit (Artocarpus altilis), has emerged as a molecule of significant

interest within the scientific community.[1][2] Its multifaceted biological activities, including

antityrosinase, antiplatelet, and notably, potent anticancer properties, have positioned it as a

promising candidate for further investigation in drug discovery and development.[1] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activities, and underlying molecular mechanisms of Cyclocommunol,
tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
Cyclocommunol is chemically defined as 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-

chromeno[4,3-b]chromen-7-one. Its molecular structure is characterized by a pentacyclic ring

system, which includes a chromeno[4,3-b]chromene core, substituted with three hydroxyl

groups and a prenyl group.

Chemical Structure:
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Figure 1. 2D Chemical Structure of Cyclocommunol.

A summary of its key chemical and physicochemical properties is provided in the table below.

Property Value Source

IUPAC Name

3,8,10-trihydroxy-6-(2-

methylprop-1-enyl)-6H-

chromeno[4,3-b]chromen-7-

one

PubChem

Molecular Formula C₂₀H₁₆O₆ PubChem

Molecular Weight 352.3 g/mol PubChem

CAS Number 145643-96-5 PubChem

Appearance Yellow powder [2]

Melting Point 160 - 162 °C PubChem

Mass Spectrometry [M+H]⁺ at m/z 353.1019 [2]
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Spectroscopic Data
The structural elucidation of Cyclocommunol has been confirmed through various

spectroscopic techniques. The following tables summarize the key ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) data.

Table 1: ¹H NMR Spectroscopic Data (as reported in the literature)[2]

Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

Assignment

1.70 s -
Methyl group on

prenyl

1.96 s -
Methyl group on

prenyl

5.49 d 9
Vinylic proton on

prenyl

6.21 d 9
Vinylic proton on

prenyl

6.27 s - Aromatic proton

6.45 d 2 Aromatic proton

6.54 s - Aromatic proton

6.65 dd 2, 8 Aromatic proton

7.73 d 8 Aromatic proton

Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature)[2]

Chemical Shift (δ ppm) Assignment

(Data for 20 carbons) Prenylated flavonoid core

(Specific shifts available in cited literature)
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Biological Activity
Cyclocommunol has demonstrated significant cytotoxic activity against a range of cancer cell

lines. This has been a primary focus of the research into its therapeutic potential.

Table 3: In Vitro Anticancer Activity of Cyclocommunol

Cell Line Cancer Type IC₅₀ (µM) Exposure Time Source

Human

Hepatoma
Liver Cancer 16 - 80 Not specified

MedChemExpres

s

Gastric Cancer Gastric Cancer 16 - 80 Not specified
MedChemExpres

s

SCC2095
Oral Squamous

Cell Carcinoma
4.2 48 h [3]

Ca922
Oral Squamous

Cell Carcinoma
5.0 48 h [3]

MCF-7 Breast Cancer > 100 Not specified [2]

NCI-H460 Lung Cancer > 100 Not specified [2]

Experimental Protocols
This section details the methodologies for the isolation of Cyclocommunol from its natural

source and the evaluation of its anticancer activity.

Isolation of Cyclocommunol from Artocarpus altilis
(Breadfruit) Peel
The following protocol is based on the methodology described for the isolation of

Cyclocommunol from breadfruit peel.[2]

Extraction:

Dried and pulverized breadfruit peel is extracted with methanol (MeOH).
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The resulting crude MeOH extract is then subjected to solvent-solvent partitioning.

Partitioning:

The MeOH extract is successively partitioned with n-hexane, dichloromethane (CH₂Cl₂),

and ethyl acetate (EtOAc).

The EtOAc fraction, which shows significant biological activity, is retained for further

purification.

Chromatographic Purification:

The EtOAc extract is subjected to column chromatography over silica gel.

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent

and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing the compound of interest are pooled and may require further

purification steps, such as preparative TLC or recrystallization, to yield pure

Cyclocommunol.

In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of Cyclocommunol is commonly assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Cell Culture:

Human cancer cell lines (e.g., SCC2095, Ca922) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO₂.

Cell Seeding:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.
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Compound Treatment:

Cells are treated with various concentrations of Cyclocommunol (typically in a serial

dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also

included.

MTT Incubation:

After the treatment period, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL).

The plates are incubated for a further 3-4 hours to allow for the formation of formazan

crystals by viable cells.

Formazan Solubilization:

The MTT-containing medium is removed, and the formazan crystals are solubilized by

adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement:

The absorbance of the solubilized formazan is measured using a microplate reader at a

specific wavelength (e.g., 570 nm).

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the

percentage of cell viability against the log of the compound concentration and fitting the

data to a dose-response curve.

Molecular Mechanism of Action: Signaling Pathways
Research indicates that Cyclocommunol exerts its pro-apoptotic effects in cancer cells

through the modulation of specific signaling pathways. A key mechanism involves the

downregulation of the Akt/mTOR pathway, which is a critical regulator of cell survival and
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proliferation. This downregulation is associated with a decrease in the expression of the anti-

apoptotic protein Mcl-1, ultimately leading to caspase-dependent apoptosis.[3]
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Caption: Proposed signaling pathway of Cyclocommunol-induced apoptosis.

Conclusion
Cyclocommunol stands out as a natural product with considerable potential for development

as an anticancer agent. Its well-defined chemical structure, coupled with demonstrated

cytotoxicity against various cancer cell lines, provides a solid foundation for further preclinical

and clinical investigation. The elucidation of its mechanism of action, particularly its impact on

the Akt/mTOR signaling pathway, offers valuable insights for targeted therapeutic strategies.

The experimental protocols detailed in this guide serve as a practical resource for researchers

aiming to explore the full therapeutic potential of this promising molecule. Future research

should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further

delineating its molecular targets to accelerate its translation from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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